Ls-104

Description

Properties

CAS No. |

368836-72-0 |

|---|---|

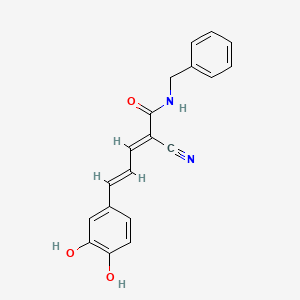

Molecular Formula |

C19H16N2O3 |

Molecular Weight |

320.3 g/mol |

IUPAC Name |

(2E,4E)-N-benzyl-2-cyano-5-(3,4-dihydroxyphenyl)penta-2,4-dienamide |

InChI |

InChI=1S/C19H16N2O3/c20-12-16(19(24)21-13-15-5-2-1-3-6-15)8-4-7-14-9-10-17(22)18(23)11-14/h1-11,22-23H,13H2,(H,21,24)/b7-4+,16-8+ |

InChI Key |

DTCCYSMPUUYHOF-LHQXNBGVSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)CNC(=O)/C(=C/C=C/C2=CC(=C(C=C2)O)O)/C#N |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C(=CC=CC2=CC(=C(C=C2)O)O)C#N |

Appearance |

Solid powder |

Other CAS No. |

368836-72-0 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

2-(benzylaminocarbonyl)-3-(3,4-dihydroxystyryl)acrylonitrile LS 104 LS-104 LS104 cpd |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Biological Targets of Novel Therapeutics: A Technical Guide

Disclaimer: Initial searches for a compound designated "Ls-104" did not yield a specific biologically active molecule. It is highly probable that this designation is an internal code, a novel compound not yet publicly disclosed, or a typographical error. This guide therefore focuses on publicly available information for two promising therapeutic candidates with similar nomenclature: DRP-104 and RE-104 (also known as FT-104) , for which substantial scientific data is available.

Section 1: DRP-104 (Sirpiglenastat) - A Tumor-Targeted Metabolic Inhibitor

DRP-104, or sirpiglenastat, is a novel prodrug designed for targeted cancer therapy. It is a prodrug of the glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON), which has shown promise in preclinical and clinical studies but was hindered by dose-limiting toxicities. DRP-104 is engineered to be preferentially activated within the tumor microenvironment, thereby minimizing systemic toxicity.[1][2][3]

Biological Target and Mechanism of Action

The primary biological target of DRP-104's active form, DON, is a broad range of enzymes involved in glutamine metabolism.[4] By mimicking glutamine, DON irreversibly inhibits these enzymes, disrupting multiple metabolic pathways crucial for cancer cell proliferation and survival.[4] This targeted inhibition of glutamine metabolism not only directly impacts tumor cells but also enhances the anti-tumor immune response.[2][5]

The mechanism of action involves the preferential bioactivation of the inactive prodrug DRP-104 to the active drug DON within the tumor. This targeted delivery results in a significantly higher concentration of DON in tumor tissues compared to gastrointestinal tissues, which are sensitive to its effects.[1][6] This differential metabolism is key to its improved safety profile.[1]

Quantitative Data

| Parameter | Value | Condition | Reference |

| Tumor Growth Inhibition (TGI) | 96% to 101% | MC38 mouse colon cancer model, 0.5 to 1.4 mg/kg | [2] |

| Tumor vs. GI Exposure to DON | 11-fold greater in tumor | In vivo distribution studies | [1][6] |

Experimental Protocols

Target Engagement Assay: To confirm that DRP-104 inhibits glutamine metabolism in vivo, target engagement was measured by assessing the glutamine to glutamate ratio in plasma and tumor samples from MC38 tumor-bearing mice. A significant increase in this ratio indicates the inhibition of the conversion of glutamine to glutamate.[2]

-

MC38 tumor-bearing mice were treated with a single subcutaneous dose of DRP-104 (0.5 mg/kg).

-

Plasma and tumor tissues were collected at specified time points.

-

Metabolites were extracted from the samples.

-

The concentrations of glutamine and glutamate were quantified using mass spectrometry.

-

The ratio of glutamine to glutamate was calculated to determine the level of target engagement.

In Vivo Antitumor Efficacy Study: The antitumor activity of DRP-104 was evaluated in a syngeneic mouse colon cancer model.

-

MC38 cells were implanted into mice.

-

Once tumors were established, mice were treated with varying doses of DRP-104 (0.5 to 1.4 mg/kg).

-

Tumor growth was monitored over time by measuring tumor volume.

-

Tumor Growth Inhibition (TGI) was calculated to assess the efficacy of the treatment.[2]

Signaling Pathway and Workflow Diagrams

Caption: Mechanism of action of DRP-104.

Caption: Workflow for in vivo efficacy studies of DRP-104.

Section 2: RE-104 (Luvesilocin / FT-104) - A Novel Psychedelic Prodrug

RE-104, also known as FT-104 and by the generic name luvesilocin, is a proprietary prodrug of 4-hydroxy-N,N-diisopropyltryptamine (4-OH-DiPT).[7][8][9] It is being developed as a short-acting psychedelic for the treatment of mental health conditions, with an initial focus on postpartum depression.[7][10][11]

Biological Target and Mechanism of Action

The primary biological target of RE-104's active metabolite, 4-OH-DiPT, is the serotonin 2A receptor (5-HT2A).[12][13] As a potent agonist at this receptor, it produces psychedelic effects similar to those of psilocybin.[7][12] The prodrug design allows for rapid conversion to the active metabolite, leading to a quick onset of action.[13] A key feature of RE-104 is its shorter duration of psychoactive effects (approximately 3-4 hours) compared to psilocybin, which could offer therapeutic advantages and reduce the clinical resource burden.[7][13][14]

Quantitative Data

| Parameter | Value | Condition | Reference |

| 5-HT2A Receptor Binding (Ki) | 120 nM | In vitro binding assay | [12][15] |

| Half-life (t1/2) of active metabolite | 40 min | In rats, following subcutaneous administration | [12][15] |

| Bioavailability | 89% | In rats, following subcutaneous administration | [15] |

| Psychoactive Duration | ~3-4 hours | Phase 1 clinical trial in healthy adults | [13][14] |

Experimental Protocols

Receptor Binding Assay: To determine the affinity of the active metabolite of RE-104 for the 5-HT2A receptor, a competitive binding assay is performed.

-

Cell membranes expressing the human 5-HT2A receptor are prepared.

-

A radiolabeled ligand with known affinity for the 5-HT2A receptor is incubated with the membranes.

-

Increasing concentrations of the unlabeled active metabolite of RE-104 are added to compete with the radioligand for binding.

-

The amount of bound radioactivity is measured.

-

The Ki (inhibition constant) is calculated, which represents the concentration of the drug that inhibits 50% of the specific binding of the radioligand.

Pharmacokinetic (PK) Studies in Rats: To understand the absorption, distribution, metabolism, and excretion of RE-104, PK studies are conducted in animal models.

-

Rats are administered a subcutaneous dose of RE-104.

-

Blood samples are collected at various time points after administration.

-

Plasma concentrations of both the prodrug (RE-104) and the active metabolite (4-OH-DiPT) are measured using a validated analytical method, such as LC-MS/MS.

-

Pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), and t1/2 (half-life), are calculated.[12][15]

Signaling Pathway and Workflow Diagrams

Caption: Mechanism of action of RE-104.

Caption: Workflow for pharmacokinetic studies of RE-104.

References

- 1. Discovery of DRP-104, a tumor-targeted metabolic inhibitor prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. dracenpharma.com [dracenpharma.com]

- 4. drp-104 - My Cancer Genome [mycancergenome.org]

- 5. Glutamine antagonist DRP-104 suppresses tumor growth and enhances response to checkpoint blockade in KEAP1 mutant lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chemo Drug Redesigned to Avoid Side Effects - NCI [cancer.gov]

- 7. psychiatrictimes.com [psychiatrictimes.com]

- 8. An Inside Look into Field Trip’s Next-Generation Psychedelic, FT-104 | Psychedelic Spotlight [psychedelicspotlight.com]

- 9. Luvesilocin - Wikipedia [en.wikipedia.org]

- 10. fiercebiotech.com [fiercebiotech.com]

- 11. Reunion Neuroscience | Reunion Neuroscience Inc. Announces FDA Clearance of IND Application to Initiate a Phase 2 Study of RE104 for the Treatment of Postpartum Depression [reunionneuro.com]

- 12. Field Trip Health Ltd. Provides Update on FT-104, Its Next Generation Psychedelic Molecule in Development [newswire.ca]

- 13. Reunion Neuroscience | Reunion Neuroscience Announces Publication of Results from Early Preclinical Studies Demonstrating the Potential of RE104 for Development in Depressive Disorders [reunionneuro.com]

- 14. Reunion Neuroscience Announces Last Patient Dosed in RECONNECT Phase 2 Clinical Trial of RE104 for the Treatment of Postpartum Depression (PPD) - BioSpace [biospace.com]

- 15. Field Trip Health Ltd. Provides Update on FT-104, Its Next Generation Psychedelic Molecule in Development [prnewswire.com]

The Enigmatic Ls-104: A Search for a Novel Compound

A comprehensive search for the synthesis and characterization of a compound designated "Ls-104" has yielded no specific scientific data, suggesting that this identifier does not correspond to a recognized chemical entity within publicly available research literature. Investigations into its synthesis, experimental protocols, and biological activity have been inconclusive.

Initial inquiries into scientific databases and search engines for "this compound synthesis," "this compound characterization," "this compound mechanism of action," and "this compound signaling pathway" did not return any relevant scholarly articles, patents, or technical documents detailing a molecule with this name. The search results were predominantly associated with unrelated items, including a right-angle thermocouple surface probe from REED Instruments, cataloged as this compound[1], and an undergraduate course titled "Openness to Opposing Views" at UC Berkeley, designated as LS 104[2].

Further exploration revealed mentions of a distinct compound, PR-104, a hypoxia-activated DNA cross-linking agent that has undergone preclinical and clinical investigation.[3][4] This prodrug is designed to be activated in the low-oxygen environments characteristic of solid tumors, where it then exerts its DNA-damaging effects.[3][4] However, there is no indication in the literature that PR-104 is synonymous with or related to an "this compound."

The absence of any specific information on the synthesis, characterization, or biological evaluation of a compound named this compound prevents the creation of an in-depth technical guide as requested. There is no quantitative data to summarize, no experimental protocols to detail, and no described signaling pathways to visualize.

It is possible that "this compound" is an internal, proprietary codename for a compound that has not yet been disclosed in public forums, or it may be a misnomer or a typographical error. Without further clarifying information on the chemical structure or therapeutic target of "this compound," a detailed technical whitepaper cannot be produced.

Researchers, scientists, and drug development professionals seeking information on a specific compound are encouraged to verify the designation and consult internal documentation or proprietary databases if the compound is part of an ongoing, unpublished research program.

References

- 1. REED this compound Right Angle Thermocouple Surface Probe, Type K, 32 to 752°F (0 to 400°C) [reedinstruments.com]

- 2. LS104 Course | UC Berkeley Catalog [graduate.catalog.berkeley.edu]

- 3. Mechanism of action and preclinical antitumor activity of the novel hypoxia-activated DNA cross-linking agent PR-104 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

In Vitro Activity of LS-104: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

LS-104 (also known as Tyrene CR-4) is a novel, non-ATP-competitive small-molecule inhibitor targeting Janus kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3). This document provides a comprehensive overview of the in vitro activity of this compound, summarizing key findings on its cytotoxic and apoptotic effects in various cancer cell lines. Detailed experimental protocols for the assays cited and visualizations of the relevant signaling pathways are included to support further research and development efforts.

Introduction

Aberrant kinase signaling is a hallmark of many malignancies. The JAK/STAT and FLT3 signaling pathways are critical for the proliferation and survival of certain cancer cells, particularly in hematologic malignancies. The activating JAK2V617F mutation is prevalent in myeloproliferative neoplasms (MPNs), while activating mutations in FLT3 are found in a significant subset of acute myeloid leukemia (AML) cases, conferring a poor prognosis. This compound has emerged as a promising therapeutic candidate that dually targets these key oncogenic drivers through a non-ATP-competitive mechanism, suggesting a potential advantage in overcoming resistance to traditional ATP-competitive inhibitors.

Mechanism of Action

This compound is a hydroxystyryl-acrylonitrile compound that inhibits the kinase activity of JAK2 and FLT3. Unlike many kinase inhibitors that compete with ATP for binding to the kinase domain, this compound's inhibitory effect is not reversible by elevated ATP concentrations.[1] This suggests an allosteric or non-ATP-competitive mode of action. By inhibiting JAK2 and FLT3, this compound effectively blocks their autophosphorylation and the subsequent activation of downstream signaling pathways, such as the STAT5, ERK, and Akt pathways, which are crucial for cancer cell proliferation and survival.[2]

Quantitative In Vitro Activity of this compound

The in vitro efficacy of this compound has been evaluated across various hematologic cancer cell lines. The data demonstrates potent cytotoxic and pro-apoptotic effects, particularly in cells harboring activating mutations in JAK2 and FLT3.

Table 1: Cytotoxicity of this compound in Hematologic Cancer Cell Lines

| Cell Line | Cancer Type | Key Mutation(s) | Assay Type | IC50 (µM) | Reference |

| HEL | Erythroleukemia | JAK2V617F | Proliferation | ~1.5 | Lipka et al., 2008 |

| Ba/F3-JAK2V617F | Pro-B Cell Line | JAK2V617F | Proliferation | ~2.0 | Lipka et al., 2008 |

| MV4-11 | Acute Myeloid Leukemia | FLT3-ITD | Proliferation | ~0.5 | Kasper et al., 2008 |

| Molm-13 | Acute Myeloid Leukemia | FLT3-ITD | Proliferation | ~0.75 | Kasper et al., 2008 |

| Ba/F3-FLT3-ITD | Pro-B Cell Line | FLT3-ITD | Proliferation | ~1.0 | Kasper et al., 2008 |

Note: IC50 values are approximate and derived from graphical representations in the cited literature. For precise values, refer to the original publications.

Table 2: Apoptosis Induction by this compound

| Cell Line | This compound Conc. (µM) | Incubation Time (h) | Apoptotic Cells (%) | Assay Method | Reference |

| HEL | 5 | 48 | ~60% | Annexin V/PI | Lipka et al., 2008 |

| Ba/F3-JAK2V617F | 5 | 48 | ~55% | Annexin V/PI | Lipka et al., 2008 |

| MV4-11 | 1 | 24 | Significant Increase | Annexin V/PI | Kasper et al., 2008 |

| Molm-13 | 1 | 24 | Significant Increase | Annexin V/PI | Kasper et al., 2008 |

Note: Percentages are approximate and based on figures from the cited literature. "Significant Increase" indicates a substantial rise in apoptosis compared to control, as reported in the study.

Signaling Pathways Targeted by this compound

This compound exerts its effects by inhibiting key signaling nodes in cancer cells. The primary pathways affected are the JAK/STAT pathway, driven by JAK2, and the FLT3 signaling cascade.

JAK/STAT Signaling Pathway

In cells with the JAK2V617F mutation, JAK2 is constitutively active, leading to the phosphorylation and activation of STAT proteins (primarily STAT3 and STAT5). Activated STATs dimerize, translocate to the nucleus, and drive the transcription of genes involved in cell proliferation, survival, and differentiation. This compound inhibits the autophosphorylation of JAK2, thereby preventing the activation of STATs and shutting down this oncogenic signaling cascade.

FLT3 Signaling Pathway

In AML, internal tandem duplication (ITD) mutations in FLT3 lead to ligand-independent dimerization and constitutive activation of the receptor's tyrosine kinase activity. This results in the activation of multiple downstream pro-survival and proliferative pathways, including the RAS/MEK/ERK and PI3K/Akt pathways, as well as STAT5. This compound inhibits the autophosphorylation of the mutated FLT3 receptor, leading to the deactivation of these critical downstream effectors.

References

An In-Depth Technical Guide to the In Vivo Efficacy of Novel Anti-Cancer Agents DRP-104 and PR-104

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The query for "Ls-104" did not yield a specific, recognized therapeutic agent. The following guide details the in vivo efficacy of two distinct compounds, DRP-104 (Sirpiglenastat) and PR-104 , which have similar designations and for which substantial preclinical data is available. This document is structured to provide a comprehensive technical overview based on publicly accessible research.

Part 1: DRP-104 (Sirpiglenastat) - A Tumor-Targeted Glutamine Antagonist

DRP-104 (sirpiglenastat) is a novel, tumor-targeted prodrug of the broad-acting glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON).[1][2] It is engineered to be preferentially activated within the tumor microenvironment, leading to a dual mechanism of action: direct metabolic inhibition of cancer cells and robust stimulation of the anti-tumor immune response.[1][2][3]

Mechanism of Action

DRP-104 is an inactive prodrug that, upon entering the tumor, is converted to its active form, DON.[1][2] DON mimics glutamine and irreversibly inhibits multiple enzymes that are critical for glutamine metabolism.[3] This blockade disrupts numerous downstream anabolic pathways essential for the rapid proliferation of cancer cells, including nucleotide and amino acid synthesis, leading to metabolic stress and apoptosis.[1][4]

Simultaneously, by inhibiting glutamine consumption by the tumor, DRP-104 remodels the tumor microenvironment (TME). The resulting increase in local glutamine availability, coupled with direct effects on immune cells, enhances the proliferation and function of anti-tumor T-cells and Natural Killer (NK) cells.[1][3] This transforms the TME from an immunosuppressive to an immunopermissive state, further augmenting the anti-cancer effect.

Quantitative In Vivo Efficacy Data

DRP-104 has demonstrated significant single-agent and combination therapy efficacy across various preclinical models.

| Model | Mouse Strain | Treatment | Key Efficacy Metrics | Reference |

| MC38 (Colon Adenocarcinoma) | C57BL/6 | DRP-104 (0.5-1.4 mg/kg, s.c., q.d.) | Tumor Growth Inhibition (TGI): 96% to 101%Median Survival: 31-38 days vs. 13 days for vehicle | [1] |

| MC38 (Colon Adenocarcinoma) | C57BL/6 CES1-/- | DRP-104 + anti-PD-1 | Significant improvement in efficacy compared to monotherapies | [5] |

| CT26 (Colon Carcinoma) | BALB/c (Immunocompetent) | DRP-104 | TGI: 88.1% | [1] |

| CT26 (Colon Carcinoma) | BALB/c nude (Immunodeficient) | DRP-104 | TGI: 68.4% (efficacy significantly reduced) | [1] |

| EL4 (Lymphoma) | C57BL/6 CES1-/- | DRP-104 (1 mg/kg DON equiv., i.v.) | Complete tumor regression with markedly improved tolerability vs. DON | [5] |

| NCI-H660 (Neuroendocrine Prostate Cancer) | Xenograft | DRP-104 | Inhibited xenograft growth without detectable toxicity | [4] |

| LUSC/LUAD GEMMs (Lung Cancer) | Syngeneic | DRP-104 (1-3 mg/kg, s.c., q.d.) | Significant tumor inhibition in responsive models (3605 T1, 1969b) | [6] |

Experimental Protocols

1. Syngeneic Tumor Model Efficacy Study (e.g., MC38)

-

Animal Model: C57BL/6 mice.

-

Cell Inoculation: 1x106 MC38 cells are inoculated subcutaneously into the flank of the mice.

-

Tumor Monitoring: Tumor volumes are measured by caliper (Volume = 0.5 x Length x Width2) three times a week.

-

Treatment Initiation: Treatment begins when tumors reach a specified average size (e.g., ~100 mm3).[7]

-

Dosing Regimen: DRP-104 is administered subcutaneously (s.c.) once daily (q.d.) on a schedule of 5 days on, 2 days off, for a specified number of cycles.[6] For combination studies, anti-PD-1 antibody (e.g., 10mg/kg) is administered intraperitoneally (i.p.) on a schedule such as every 4 days (q.4d.).[6]

-

Endpoints:

-

Primary: Tumor growth inhibition, overall survival.

-

Secondary: Body weight (for toxicity assessment), collection of tumors at study end for ex vivo analysis.

-

2. Immunophenotyping Workflow

-

Objective: To analyze the immune cell composition of the TME following treatment.

-

Protocol:

-

Mice with established tumors (e.g., ~400 mm3) are treated with DRP-104 or vehicle for a short course (e.g., 5 days).[1][7]

-

One hour after the final dose, mice are euthanized and tumors are excised.

-

Tumors are mechanically and enzymatically dissociated (e.g., using collagenase and DNase) to create a single-cell suspension.[5]

-

Cells are stained with a panel of fluorescently-labeled antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, NK1.1, Ki67).

-

Stained cells are analyzed using a multi-color flow cytometer to quantify populations of tumor-infiltrating leukocytes (TILs), T-cell subsets, NK cells, and their proliferation status.[1]

-

Part 2: PR-104 - A Hypoxia-Activated DNA-Alkylating Agent

PR-104 is a water-soluble phosphate "pre-prodrug" that is systemically hydrolyzed to PR-104A, a dinitrobenzamide mustard prodrug.[8][9] Its anti-cancer activity is primarily targeted at hypoxic regions commonly found in solid tumors.

Mechanism of Action

PR-104's efficacy relies on two main activation pathways:

-

Hypoxia-Dependent Activation: In low-oxygen environments (hypoxia), PR-104A undergoes one-electron reduction by enzymes like NADPH:cytochrome P450 oxidoreductase (POR). This generates the highly cytotoxic hydroxylamine (PR-104H) and amine (PR-104M) metabolites, which are potent DNA cross-linking agents that induce cell death.[9][10][11]

-

AKR1C3-Dependent Activation: PR-104A can also be activated in an oxygen-independent manner via two-electron reduction by the aldo-keto reductase 1C3 (AKR1C3) enzyme, which is overexpressed in some cancers.[10][11]

This dual activation mechanism allows PR-104 to target both hypoxic and certain highly expressive normoxic cancer cells.

Quantitative In Vivo Efficacy Data

PR-104 has shown significant anti-tumor activity in a variety of xenograft models, both as a single agent and in combination with other therapies.

| Model | Mouse Strain | Treatment | Key Efficacy Metrics | Reference |

| Hep3B & HepG2 (Hepatocellular Carcinoma) | Xenograft | PR-104 (250 mg/kg, i.p., daily) | Significant reductions in tumor growth as monotherapy | [10] |

| All 4 HCC Models (HepG2, PLC/PRF/5, SNU-398, Hep3B) | Xenograft | PR-104 + Sorafenib | Combination was significantly active in all 4 models | [10] |

| HT29, SiHa, H460 (Various Solid Tumors) | Xenograft | PR-104 | Greater killing of hypoxic (radioresistant) and aerobic cells than conventional mustards | [8][12] |

| Panc-01 (Pancreatic) | Xenograft | PR-104 + Gemcitabine | Greater than additive anti-tumor activity | [8] |

| 22RV1 (Prostate) | Xenograft | PR-104 + Docetaxel | Greater than additive anti-tumor activity | [8] |

| General | Xenograft | PR-104 | Showed single-agent activity in 6 of 8 xenograft models tested | [8] |

Experimental Protocols

1. Xenograft Tumor Growth Delay Study

-

Animal Model: Immunodeficient mice (e.g., NIH-III nude mice).

-

Cell Inoculation: Human tumor cells (e.g., 1x107 HCT116 cells) are injected subcutaneously into the flanks.

-

Tumor Monitoring: Tumors are grown to a specified size (e.g., mean diameter of 6 mm or volume of ~400 mm3).[10][13]

-

Treatment Initiation: Mice are stratified into treatment groups.

-

Dosing Regimen: PR-104 is administered as a single or multiple intraperitoneal (i.p.) dose. Combination agents (e.g., sorafenib) are given via their specified route (e.g., oral gavage).[10]

-

Endpoints: The primary endpoint is tumor growth delay, often defined as the time for tumors to reach a predetermined size (e.g., 4-fold increase in volume) relative to the start of treatment.[10]

2. Tumor Excision Clonogenic Assay

-

Objective: To quantify the fraction of viable (clonogenic) tumor cells remaining after treatment.

-

Protocol:

-

Xenograft tumors are established as described above.

-

Mice receive a single dose of PR-104 or vehicle.

-

At a specified time post-treatment (e.g., 18 hours), tumors are excised and processed into a single-cell suspension.[8]

-

A known number of cells are plated in vitro under conditions that allow for colony formation.

-

After a period of incubation (e.g., 10-14 days), colonies are stained and counted.

-

The surviving fraction of cells is calculated relative to tumors from vehicle-treated animals, providing a "log cell kill" value.

-

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Sirpiglenastat (DRP-104) Induces Antitumor Efficacy through Direct, Broad Antagonism of Glutamine Metabolism and Stimulation of the Innate and Adaptive Immune Systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Facebook [cancer.gov]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of DRP-104, a tumor-targeted metabolic inhibitor prodrug - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dracenpharma.com [dracenpharma.com]

- 7. researchgate.net [researchgate.net]

- 8. Mechanism of action and preclinical antitumor activity of the novel hypoxia-activated DNA cross-linking agent PR-104 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. go.drugbank.com [go.drugbank.com]

- 10. Pre-clinical activity of PR-104 as monotherapy and in combination with sorafenib in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Restoring Tumour Selectivity of the Bioreductive Prodrug PR-104 by Developing an Analogue Resistant to Aerobic Metabolism by Human Aldo-Keto Reductase 1C3 - PMC [pmc.ncbi.nlm.nih.gov]

Ls-104 pharmacokinetics and pharmacodynamics

An in-depth analysis of the pharmacokinetics and pharmacodynamics of RE104, a novel psychedelic prodrug, is detailed below. Publicly available information for a compound designated "Ls-104" is not available; this technical guide focuses on RE104, for which substantial research exists. RE104 is an investigational prodrug of the synthetic psychedelic 4-hydroxy-N,N-diisopropyltryptamine (4-OH-DiPT).[1][2]

Pharmacokinetics

RE104 is designed for rapid in-situ cleavage to its active metabolite, 4-OH-DiPT, ensuring good bioavailability of the active compound.[3] Preclinical and clinical studies have characterized the pharmacokinetic profile of RE104 and 4-OH-DiPT.

Preclinical Pharmacokinetics

Pharmacokinetic studies of RE104 have been conducted in rats, dogs, and nonhuman primates.[1] In Sprague-Dawley rats, after intravenous (IV) and subcutaneous (SC) administration of RE104, the prodrug was not detectable in plasma within 5 minutes, indicating complete and rapid metabolism to 4-OH-DiPT.[1] The half-life of 4-OH-DiPT was approximately 0.60 hours after IV administration and 0.67 hours after SC administration in rats.[1]

In dogs, the conversion of RE104 to 4-OH-DiPT was slower than in rats, and the prodrug was measurable in plasma samples following both IV and SC administration.[1] In nonhuman primates, RE104 was rapidly absorbed after IV and SC administration, with Tmax values for 4-OH-DiPT plasma concentrations being less than or equal to 0.5 hours, indicating swift conversion of the prodrug.[1] The mean terminal half-life of 4-OH-DiPT in nonhuman primates was 0.63 hours after IV dosing and 0.95 hours after SC dosing.[1]

Table 1: Preclinical Pharmacokinetic Parameters of 4-OH-DiPT following RE104 Administration

| Species | Route of Administration | Dose | Tmax (h) | t½ (h) |

| Rat | IV | 2 mg/kg | - | 0.60 |

| Rat | SC | 2 mg/kg | - | 0.67 |

| Nonhuman Primate | IV | 1 mg/kg | ≤ 0.5 | 0.63 |

| Nonhuman Primate | SC | 0.5 mg/kg | ≤ 0.5 | 0.95 |

Clinical Pharmacokinetics

A first-in-human, double-blind, randomized, placebo-controlled, single ascending dose Phase 1 study was conducted in 48 healthy adult participants with prior experience with psychedelic compounds.[2][4] RE104 was administered subcutaneously at doses ranging from 5 mg to 40 mg.[2]

Following SC administration, RE104 was rapidly converted to its active metabolite, 4-OH-DiPT.[5] The median Tmax for 4-OH-DiPT ranged from 1.0 to 1.25 hours across the different dose groups.[2][6] The mean plasma half-life of 4-OH-DiPT ranged from 2.72 to 4.12 hours.[2][6] The pharmacokinetics of RE104 appeared to be linear at the doses examined, with exposure (Cmax and AUC) increasing with the dose.[2][6]

Table 2: Clinical Pharmacokinetic Parameters of 4-OH-DiPT following Subcutaneous RE104 Administration in Healthy Volunteers

| Dose Group | Median Tmax (h) | Mean t½ (h) |

| 5 mg - 40 mg | 1.0 - 1.25 | 2.72 - 4.12 |

Pharmacodynamics

Mechanism of Action

RE104 is a prodrug that is rapidly converted to 4-OH-DiPT, which is a non-selective serotonin receptor agonist.[7] The antidepressant and psychedelic effects of 4-OH-DiPT are primarily mediated through its agonist activity at the serotonin 2A (5-HT2A) receptor.[8][9][10] The activation of 5-HT2A receptors is a recognized target for the therapeutic effects of psychedelic compounds.[8] While 4-OH-DiPT also acts on other serotonin receptors, it shows a lower potency for the 5-HT2C receptor compared to the 5-HT2A receptor.[7]

Pharmacodynamic Effects

In preclinical studies, the head-twitch response (HTR) in rodents, a behavioral proxy for psychedelic effects in humans, was used to assess the pharmacodynamic activity of RE104.[1] The intensity and time course of the HTR after RE104 administration closely mirrored the pharmacokinetic profile of 4-OH-DiPT, indicating a strong correlation between plasma concentration and pharmacodynamic effect.[1]

In the Phase 1 clinical trial, single subcutaneous doses of RE104 resulted in a psychoactive experience similar to psilocybin but with a shorter duration of 3 to 4 hours.[2][6] The intensity of the psychedelic experience was dose-dependent.[4] Plasma levels of 4-OH-DiPT correlated with subjective drug effects as measured by the Drug Effect Questionnaire (DEQ) and the Mystical Experience Questionnaire (MEQ).[2][6]

Experimental Protocols

Preclinical Forced Swim Test

The antidepressant potential of RE104 was evaluated in a forced swim test in rodents.[1] A single dose of RE104 (1 mg/kg) was administered, and the mean immobility time was measured at 1 week post-dosing.[1] The results were compared to a vehicle control group.[1]

Phase 1 Clinical Trial

The safety, tolerability, pharmacokinetics, and pharmacodynamics of RE104 were assessed in a double-blind, randomized, placebo-controlled, single ascending dose Phase 1 study.[2]

-

Participants: 48 healthy adult volunteers with a history of psychedelic use.[2]

-

Design: 6 cohorts with single ascending subcutaneous doses of RE104 (5 mg to 40 mg) or placebo.[2]

-

Pharmacokinetic Sampling: Plasma samples were collected at various time points to determine the concentrations of RE104 and 4-OH-DiPT.[2][6]

-

Pharmacodynamic Assessments: Subjective psychedelic effects were measured using the Drug Effect Questionnaire (DEQ) and the Mystical Experience Questionnaire (MEQ).[2][6] Safety and tolerability were also monitored.[2]

Clinical Development

RE104 is currently in clinical development for the treatment of postpartum depression (PPD) and other neuropsychiatric conditions.[2][8] A Phase 2 clinical trial (RECONNECT) has evaluated the safety and efficacy of RE104 in patients with moderate to severe PPD.[9][11] The trial met its primary endpoint, demonstrating a statistically significant reduction in depressive symptoms.[8] Based on these positive results, a pivotal Phase 3 trial is being planned.[8]

References

- 1. RE104: Synthesis and Activity of a Novel Serotonergic Psychedelic Prodrug of 4-Hydroxy-N,N-diisopropyltryptamine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of Subcutaneous RE104: A Double-Blind, Randomized, Single Ascending Dose Placebo-Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reunion Neuroscience | Reunion Neuroscience Announces Publication of Results from Early Preclinical Studies Demonstrating the Potential of RE104 for Development in Depressive Disorders [reunionneuro.com]

- 4. Reunion Neuroscience | Reunion Neuroscience Announces Publication of RE104 Phase 1 Data in The Journal of Clinical Psychopharmacology [reunionneuro.com]

- 5. psychiatrictimes.com [psychiatrictimes.com]

- 6. blossomanalysis.com [blossomanalysis.com]

- 7. 4-HO-DiPT - Wikipedia [en.wikipedia.org]

- 8. Reunion Neuroscience | Serotonergic Psychedelic Mechanism [reunionneuro.com]

- 9. Reunion Neuroscience Publishes Early Preclinical Results on RE104 for Depression [synapse.patsnap.com]

- 10. Synthesis and structure of 4-hydroxy-N-isopropyltryptamine (4-HO-NiPT) and its precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. contemporaryobgyn.net [contemporaryobgyn.net]

Navigating the Preclinical and Clinical Safety Landscape of PR-104: An In-Depth Technical Guide

Disclaimer: The following technical guide details the safety and toxicity profile of the investigational drug PR-104 . Initial searches for "Ls-104" did not yield a specific pharmaceutical agent. Based on the context of a drug development audience, this guide focuses on PR-104, a hypoxia-activated prodrug, as a plausible subject of interest.

Introduction

PR-104 is a phosphate ester pre-prodrug that undergoes rapid in-vivo conversion to its active form, PR-104A.[1] As a dinitrobenzamide nitrogen mustard, PR-104A is a hypoxia-activated prodrug designed to selectively target and eliminate cancer cells in the low-oxygen environments characteristic of solid tumors.[1][2] Its mechanism of action involves bioreductive activation to potent DNA cross-linking agents, the hydroxylamine (PR-104H) and amine (PR-104M) metabolites.[3][4] This activation is primarily driven by one-electron reductases in hypoxic conditions.[4] However, the enzyme aldo-keto reductase 1C3 (AKR1C3) can also activate PR-104A independently of oxygen levels, a factor that contributes to both its anti-tumor activity and its toxicity profile.[1][5] This guide provides a comprehensive overview of the safety and toxicity of PR-104, drawing from available preclinical and clinical data to inform researchers, scientists, and drug development professionals.

Mechanism of Action and Toxicity Pathway

PR-104's dual activation pathway is central to understanding its safety profile. While hypoxia-selective activation is intended to target tumor cells, the presence of AKR1C3 in healthy tissues can lead to off-target toxicity.

Non-Clinical Toxicity Profile

Detailed non-clinical toxicology reports for PR-104 are not extensively available in the public domain. However, published research provides some key insights.

General Toxicology: In preclinical studies involving rats and dogs, the dose-limiting toxicity (DLT) of PR-104 was identified as myelosuppression.[4] Gastrointestinal toxicity was also noted as a DLT in mice at doses above 1330 µmol/kg.[5]

Genetic Toxicology: As a DNA cross-linking agent, PR-104 has a theoretical potential for genotoxicity. However, specific in-vitro and in-vivo study results are not publicly available.

Reproductive and Developmental Toxicology: Information on the reproductive and developmental toxicity of PR-104 is not available in the reviewed literature.

Carcinogenicity: Long-term carcinogenicity studies for PR-104 have not been reported in the available literature.

Clinical Safety and Tolerability

The clinical safety of PR-104 has been evaluated in several Phase I and II trials in patients with advanced solid tumors and hematological malignancies.

Dose-Limiting Toxicities and Maximum Tolerated Dose

The maximum tolerated dose (MTD) of PR-104 has been determined for different dosing schedules.

| Dosing Schedule | MTD | Dose-Limiting Toxicities | Reference |

| Once every 3 weeks | 1100 mg/m² | Fatigue, Neutropenic Sepsis, Infection | [4] |

| Weekly (Days 1, 8, 15 of a 28-day cycle) | 675 mg/m² | Thrombocytopenia, Neutropenia | [4] |

Adverse Events in Clinical Trials

The most frequently observed treatment-related adverse events across clinical trials are summarized below.

Table 1: Common Treatment-Related Grade 3/4 Adverse Events in a Phase I/II Study in Acute Leukemia [6][7]

| Adverse Event | Percentage of Patients |

| Anemia | 44% - 62% |

| Neutropenia | 50% - 56% |

| Thrombocytopenia | 46% - 52% |

| Febrile Neutropenia | 22% - 40% |

| Infection | 22% - 24% |

| Enterocolitis | 14% |

Table 2: Common Grade 3/4 Toxicities in a Phase Ib Study in Advanced Solid Tumors (in combination with Gemcitabine or Docetaxel) [3]

| Adverse Event | Notes |

| Hematological | |

| Thrombocytopenia | Dose-limiting |

| Neutropenia (with or without fever) | Common |

| Anemia | Common |

| Leukopenia | Common |

| Non-Hematological | |

| Fatigue | Most common, dose-limiting |

| Alopecia | Occurred in ≥2 patients |

| Respiratory Infection | Occurred in ≥2 patients |

| Nausea and Vomiting | Occurred in ≥2 patients |

Myelosuppression, particularly thrombocytopenia and neutropenia, is a consistent and dose-limiting toxicity of PR-104.[4][5] The delayed onset and protracted recovery from thrombocytopenia have been noted as a challenge for weekly dosing schedules.[4] The expression of AKR1C3 in myeloid and erythroid cell lineages is a likely contributor to this hematological toxicity.[5]

In a study involving patients with advanced hepatocellular carcinoma, severe hematological toxicity was observed, potentially exacerbated by compromised hepatic metabolism and reduced clearance of PR-104A in this patient population.[8]

Experimental Protocols

Representative Phase I Clinical Trial Workflow

The following diagram illustrates a typical workflow for a Phase I dose-escalation trial of PR-104.

Toxicity Assessment: In clinical trials, toxicity is typically graded according to the National Cancer Institute Common Toxicity Criteria for Adverse Events (CTCAE).[4] Dose-limiting toxicities are defined based on the severity and duration of specific adverse events occurring within the first cycle of treatment.[3][4]

Conclusion

The safety and toxicity profile of PR-104 is primarily characterized by its mechanism of action as a bioreductive prodrug. The intended hypoxia-selective activation is accompanied by oxygen-independent activation via AKR1C3, which contributes to its significant myelosuppressive effects, particularly thrombocytopenia and neutropenia. These hematological toxicities are the principal dose-limiting factors in clinical development. Non-hematological toxicities such as fatigue and gastrointestinal events are also common. Further development of PR-104 or its analogs may require strategies to mitigate myelotoxicity, potentially through patient selection based on AKR1C3 expression or the development of hematopoietic stem cell support. A thorough understanding of this safety profile is critical for the design of future clinical trials and the potential therapeutic application of this class of compounds.

References

- 1. PR-104 - Wikipedia [en.wikipedia.org]

- 2. Mechanism of action and preclinical antitumor activity of the novel hypoxia-activated DNA cross-linking agent PR-104 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PR-104 a bioreductive pre-prodrug combined with gemcitabine or docetaxel in a phase Ib study of patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A phase I trial of PR-104, a pre-prodrug of the bioreductive prodrug PR-104A, given weekly to solid tumour patients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Restoring Tumour Selectivity of the Bioreductive Prodrug PR-104 by Developing an Analogue Resistant to Aerobic Metabolism by Human Aldo-Keto Reductase 1C3 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ascopubs.org [ascopubs.org]

- 7. Phase I/II study of the hypoxia-activated prodrug PR104 in refractory/relapsed acute myeloid leukemia and acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pre-clinical activity of PR-104 as monotherapy and in combination with sorafenib in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: Solubility and Stability of Ls-104

An extensive search for solubility and stability data on a compound designated "Ls-104" did not yield any specific information. This designation does not correspond to a recognized chemical entity in publicly available scientific databases. It is possible that "this compound" is an internal project code, an abbreviated name for a more complex molecule, or a typographical error.

To provide a comprehensive technical guide as requested, the correct and complete chemical name or a recognized identifier (such as a CAS number or IUPAC name) is required.

For the benefit of researchers, scientists, and drug development professionals, a general framework for presenting solubility and stability data is provided below. This structure can be populated once the specific compound of interest is identified.

Solubility Data

A crucial parameter in drug development, solubility dictates a compound's bioavailability and formulation possibilities. A comprehensive solubility profile should be presented in a clear, tabular format.

Table 1: Solubility of [Compound Name] in Various Solvents at [Temperature]

| Solvent | Solubility (mg/mL) | Solubility (µM) | Method |

| Water | e.g., HPLC, UV-Vis | ||

| PBS (pH 7.4) | e.g., HPLC, UV-Vis | ||

| DMSO | e.g., HPLC, UV-Vis | ||

| Ethanol | e.g., HPLC, UV-Vis | ||

| Methanol | e.g., HPLC, UV-Vis | ||

| Acetonitrile | e.g., HPLC, UV-Vis |

Experimental Protocol: Solubility Determination

A detailed methodology is essential for reproducibility.

Objective: To determine the equilibrium solubility of [Compound Name] in various solvents.

Materials:

-

[Compound Name]

-

Selected solvents (e.g., Water, PBS pH 7.4, DMSO, Ethanol)

-

High-Performance Liquid Chromatography (HPLC) system

-

UV-Vis Spectrophotometer

-

Shaker incubator

-

Centrifuge

-

Analytical balance

Procedure:

-

An excess amount of [Compound Name] is added to a known volume of each solvent in a sealed vial.

-

The vials are agitated in a shaker incubator at a constant temperature (e.g., 25 °C) for a predetermined time (e.g., 24 hours) to ensure equilibrium is reached.

-

The resulting suspensions are centrifuged to pellet the undissolved solid.

-

A known volume of the supernatant is carefully removed and diluted with an appropriate solvent.

-

The concentration of [Compound Name] in the diluted supernatant is quantified using a validated analytical method, such as HPLC with UV detection.

-

The solubility is calculated based on the measured concentration and the dilution factor.

Stability Data

Understanding the stability of a compound under various conditions is critical for its storage, handling, and formulation.

Table 2: pH-Dependent Stability of [Compound Name]

| pH | Buffer System | Temperature (°C) | Half-life (t½) | Degradation Products |

| 2.0 | e.g., HCl | 37 | ||

| 4.5 | e.g., Acetate | 37 | ||

| 7.4 | e.g., Phosphate | 37 | ||

| 9.0 | e.g., Borate | 37 |

Table 3: Temperature-Dependent Stability of [Compound Name] in Solution

| Solvent | Temperature (°C) | Incubation Time (days) | % Remaining |

| PBS (pH 7.4) | 4 | 7 | |

| PBS (pH 7.4) | 25 (Room Temp) | 7 | |

| PBS (pH 7.4) | 37 | 7 |

Experimental Protocol: Stability Assessment

Objective: To evaluate the stability of [Compound Name] under different pH and temperature conditions.

Materials:

-

[Compound Name]

-

Aqueous buffers of various pH values

-

HPLC system with a suitable column and detector

-

Temperature-controlled incubators

Procedure for pH Stability:

-

A stock solution of [Compound Name] is prepared in a suitable organic solvent (e.g., DMSO).

-

Aliquots of the stock solution are diluted into a series of aqueous buffers with different pH values.

-

The samples are incubated at a constant temperature (e.g., 37 °C).

-

At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), an aliquot is removed from each sample.

-

The reaction is quenched, if necessary (e.g., by adding an equal volume of cold acetonitrile).

-

The remaining concentration of [Compound Name] is determined by HPLC.

-

The half-life (t½) at each pH is calculated from the degradation rate constant.

Signaling Pathways and Experimental Workflows

Visual representations of signaling pathways and experimental workflows are invaluable for conveying complex information. The following are examples of how such diagrams could be generated using the DOT language within Graphviz.

Signaling Pathway Example

Caption: Hypothetical signaling pathway initiated by this compound.

Experimental Workflow Example

Caption: General workflow for solubility and stability testing.

To proceed with generating a specific and accurate technical guide, please provide a recognized chemical identifier for "this compound".

DRP-104: A Technical Overview of its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

DRP-104, also known as sirpiglenastat, is an investigational, first-in-class prodrug designed to target tumor metabolism. It is a derivative of the glutamine antagonist 6-Diazo-5-oxo-L-norleucine (DON), a compound that showed promise in early clinical trials but was hindered by significant gastrointestinal toxicity.[1] DRP-104 was engineered to overcome this limitation through preferential activation within the tumor microenvironment, thereby enhancing its therapeutic window.[1] The U.S. Food and Drug Administration (FDA) has granted DRP-104 Fast Track designation.[1]

Preclinical Discovery and Mechanism of Action

The development of DRP-104 was a strategic effort to improve the safety profile of DON while retaining its anti-cancer efficacy. As a prodrug, DRP-104 is designed to be bioactivated to DON primarily in tumor tissues, while undergoing bioinactivation to a harmless metabolite in tissues like the gastrointestinal tract.[1] This targeted approach was validated in preclinical studies, which demonstrated that DRP-104 delivered an 11-fold higher concentration of DON to tumors compared to the gut.[1]

The mechanism of action of DRP-104 relies on the metabolic reprogramming of both cancer cells and immune cells. The active form, DON, acts as a glutamine antagonist, disrupting the metabolic processes that cancer cells depend on for rapid growth and proliferation.[1][2] Concurrently, DON has been shown to improve the metabolic fitness of CD8+ T cells within the tumor.[1] This dual-action is believed to not only directly inhibit tumor growth but also to enhance the body's own anti-tumor immune response.[1][2] Preclinical efficacy studies showed that while both DRP-104 and DON could achieve complete tumor regression, DRP-104 had a significantly better tolerability profile.[1]

Caption: DRP-104 is designed for tumor-specific activation.

Clinical Development

DRP-104 is currently under evaluation in a Phase 1/2a clinical trial for adult patients with advanced solid tumors (NCT04471415).[3][4] The study aims to determine the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of DRP-104, both as a single agent and in combination with the immune checkpoint inhibitor atezolizumab.[3]

The trial is structured in multiple parts, beginning with dose-escalation phases for both intravenous and subcutaneous formulations to identify the recommended Phase 2 dose and administration route.[3] The subcutaneous route has been selected for further development.[3] The study design also includes a safety expansion cohort and a cohort for patients with non-small cell lung cancer with specific genetic mutations.[3] To improve patient convenience, the trial protocol has been updated to allow for at-home self-administration of the subcutaneous injection.[2]

Caption: Overview of the DRP-104 Phase 1/2a clinical trial design.

Summary of Quantitative Data

| Parameter | Finding | Source |

| Tumor vs. GI DON Exposure | 11-fold greater in tumor with DRP-104 | [1] |

| Preclinical Efficacy | Complete tumor regression | [1] |

| Preclinical Tolerability | Markedly improved compared to DON | [1] |

Key Experimental Protocols

Note: The following are generalized protocols based on standard drug development practices and the available information on DRP-104. Specific details would be found in the cited publications and clinical trial documents.

Preclinical In Vivo Xenograft Model

-

Objective: To assess the anti-tumor activity and tolerability of DRP-104.

-

Methodology:

-

Human tumor cells are implanted subcutaneously into immunocompromised mice.

-

Once tumors reach a predetermined size, animals are randomized into treatment groups (e.g., vehicle, DON, DRP-104 at various doses).

-

Drugs are administered via a clinically relevant route (e.g., intravenously or subcutaneously).

-

Tumor volume and body weight are measured at regular intervals.

-

At the end of the study, tumors and other tissues can be harvested for further analysis (e.g., pharmacokinetic or pharmacodynamic assessments).

-

Pharmacokinetic Analysis

-

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) of DRP-104 and its metabolites.

-

Methodology:

-

DRP-104 is administered to animals (e.g., mice or rats).

-

Blood and tissue samples are collected at various time points.

-

The concentration of DRP-104, DON, and other metabolites is quantified using a validated bioanalytical method, such as LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).

-

Pharmacokinetic parameters (e.g., half-life, clearance, volume of distribution, and area under the curve) are calculated.

-

Clinical Trial Protocol (NCT04471415 Synopsis)

-

Objective: To evaluate the safety, tolerability, and preliminary efficacy of DRP-104 in patients with advanced solid tumors.

-

Methodology:

-

Part 1 (Dose Escalation): Patients are enrolled in cohorts and receive escalating doses of DRP-104 (IV or subQ) to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D).

-

Part 2 (Expansion): Additional patients are enrolled to further evaluate the safety and preliminary efficacy of DRP-104 at the RP2D. This includes a single-agent arm and a combination arm with atezolizumab.

-

Endpoints: The primary endpoints are safety and tolerability. Secondary endpoints include pharmacokinetic parameters, objective response rate, duration of response, and progression-free survival.

-

References

- 1. Discovery of DRP-104, a tumor-targeted metabolic inhibitor prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. ClinicalTrials.gov [clinicaltrials.gov]

- 4. Phase 1 and phase 2a first-in-human study of DRP-104 a glutamine antagonist in adult patients with advanced solid tumors | NYU Langone Health [clinicaltrials.med.nyu.edu]

Methodological & Application

Application Notes and Protocols for TALL-104 Cell Culture and Experimentation

Disclaimer: The user's request specified the "Ls-104" cell line. However, extensive searches did not yield information on a cell line with this designation. The following protocols and application notes are for the well-documented "TALL-104" cell line, a human cytotoxic T-cell line, which is presumed to be the intended subject of the query.

Introduction

The TALL-104 cell line is a human, allogeneic, cytotoxic T-lymphocyte (CTL) progenitor cell line with potent, major histocompatibility complex (MHC)-unrestricted tumoricidal activity.[1] Established from the peripheral blood of a 2-year-old male with T-cell acute lymphoblastic leukemia (T-ALL), TALL-104 cells exhibit characteristics of both CTLs and Natural Killer (NK) cells.[2][3] These cells are dependent on Interleukin-2 (IL-2) for optimal growth and long-term cultivation.[3] TALL-104 cells have demonstrated significant anti-tumor effects against a broad range of cancer cell types in vitro and in vivo, making them a valuable tool in cancer research and the development of cellular immunotherapies.[1][2]

Cell Line Characteristics

| Characteristic | Description |

| Organism | Homo sapiens (Human) |

| Tissue Source | Peripheral Blood |

| Cell Type | T-lymphoblast |

| Disease | T-cell Acute Lymphoblastic Leukemia (T-ALL) |

| Growth Properties | Suspension |

| Key Markers | CD3+, CD8+, T-cell receptor α/β+, CD56+ |

| Cytotoxicity | MHC-unrestricted |

| IL-2 Dependence | Required for optimal growth and long-term culture |

Cell Culture Protocols

Complete Growth Medium Formulation

There are two commonly used media formulations for the culture of TALL-104 cells. The choice of medium may depend on experimental requirements.

Table 1: Media Formulations for TALL-104 Cell Culture

| Component | Formulation 1 (ATCC Recommended) | Formulation 2 (Alternative) |

| Base Medium | RPMI-1640 Medium | Iscove's Modified Dulbecco's Medium (IMDM) |

| Serum | 20% Fetal Bovine Serum (FBS) | 10% heat-inactivated Fetal Bovine Serum (FBS) |

| Cytokine | Recombinant Human IL-2 (10 µg/L or 100 U/mL) | Recombinant Human IL-2 (100 U/mL) |

| Antibiotics | Penicillin-Streptomycin (optional) | Penicillin-Streptomycin (optional) |

Note: Successful growth of TALL-104 cells is highly dependent on the quality and fresh addition of IL-2, as it rapidly loses potency in the medium.

Thawing of Cryopreserved TALL-104 Cells

-

Prior to thawing, pre-warm the complete growth medium in a 37°C water bath.

-

Rapidly thaw the cryovial of TALL-104 cells in a 37°C water bath until a small ice crystal remains.

-

Under sterile conditions, transfer the contents of the vial to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

-

Centrifuge the cell suspension at approximately 400 x g for 8 minutes.

-

Aspirate the supernatant and gently resuspend the cell pellet in fresh, pre-warmed complete growth medium.

-

Transfer the cell suspension to an appropriate culture flask.

Subculturing TALL-104 Cells

TALL-104 cells are sensitive to media exhaustion and overgrowth. Therefore, regular cell counting and maintenance of the recommended cell density are crucial.

Table 2: Subculturing Parameters for TALL-104 Cells

| Parameter | Recommendation |

| Seeding Density | 7.0 x 10⁵ to 9.0 x 10⁵ viable cells/mL |

| Maintenance Density | 4.0 x 10⁵ to 1.0 x 10⁶ viable cells/mL |

| Subculturing Frequency | Every 2 to 3 days |

Procedure:

-

Aseptically remove an aliquot of the cell suspension for cell counting (e.g., using a hemocytometer and trypan blue for viability).

-

Calculate the cell density and viability.

-

To maintain the cell density within the recommended range, add fresh, pre-warmed complete growth medium to the culture flask every 2 to 3 days.

-

Alternatively, for passaging, transfer a calculated volume of the cell suspension to a new flask and add fresh medium to achieve the desired seeding density.

Cryopreservation of TALL-104 Cells

-

Culture TALL-104 cells to a density of approximately 1.0 x 10⁶ viable cells/mL.

-

Prepare a freezing medium consisting of 90% FBS and 10% DMSO or 40% complete growth medium, 50% FBS, and 10% DMSO.

-

Centrifuge the cell suspension at 400 x g for 8 minutes.

-

Aspirate the supernatant and resuspend the cell pellet in the prepared freezing medium at a concentration of 1-2 x 10⁷ viable cells/mL.

-

Aliquot 1 mL of the cell suspension into sterile cryovials.

-

Place the cryovials in a controlled-rate freezing container and store at -80°C overnight.

-

For long-term storage, transfer the cryovials to the vapor phase of liquid nitrogen.

Experimental Protocol: TALL-104-Mediated Cytotoxicity Assay

This protocol describes a standard chromium-51 (⁵¹Cr) release assay to measure the cytotoxic activity of TALL-104 cells against a target tumor cell line.

Materials

-

TALL-104 effector cells

-

Target tumor cell line (e.g., a glioma cell line)[2]

-

Complete growth medium for both cell lines

-

Fetal Bovine Serum (FBS)

-

Sodium Chromate (Na₂⁵¹CrO₄)

-

Hanks' Balanced Salt Solution (HBSS)

-

96-well round-bottom plate

-

Gamma counter

Procedure

-

Target Cell Labeling:

-

Harvest the target tumor cells and resuspend them in their complete growth medium at a concentration of 5 x 10⁶ cells/mL.

-

Add 100 µCi of Na₂⁵¹CrO₄ to 1 mL of the target cell suspension.

-

Incubate for 90 minutes at 37°C, with occasional mixing.

-

Wash the labeled target cells twice with HBSS to remove excess ⁵¹Cr.

-

Resuspend the labeled target cells in fresh complete growth medium at a concentration of 1 x 10⁵ cells/mL.

-

-

Co-incubation:

-

Plate 100 µL of the labeled target cell suspension into each well of a 96-well round-bottom plate (1 x 10⁴ cells/well).

-

Prepare serial dilutions of the TALL-104 effector cells to achieve various effector-to-target (E:T) ratios (e.g., 10:1, 5:1, 2.5:1).

-

Add 100 µL of the TALL-104 cell suspension at the desired E:T ratios to the wells containing the target cells.

-

For control wells:

-

Spontaneous Release: Add 100 µL of medium only to target cells.

-

Maximum Release: Add 100 µL of 2% Triton X-100 to target cells.

-

-

Incubate the plate for 4 hours at 37°C in a humidified incubator with 5% CO₂.

-

-

Measurement of ⁵¹Cr Release:

-

Centrifuge the 96-well plate at 250 x g for 5 minutes.

-

Carefully collect 100 µL of the supernatant from each well.

-

Measure the radioactivity (counts per minute, CPM) of the collected supernatants using a gamma counter.

-

-

Calculation of Cytotoxicity:

-

Percent specific lysis is calculated using the following formula:

-

Visualizations

Experimental Workflow for Cytotoxicity Assay

Caption: Workflow for a TALL-104 mediated ⁵¹Cr release cytotoxicity assay.

Signaling Pathways in TALL-104 Mediated Tumor Cell Killing

TALL-104 cells employ multiple mechanisms to induce apoptosis and necrosis in target tumor cells.[2][4] This involves a complex interplay of activating and inhibitory receptors, as well as the release of cytotoxic molecules.

Caption: TALL-104 cell anti-tumor signaling pathways.

References

- 1. Facebook [cancer.gov]

- 2. Interactions of the allogeneic effector leukemic T cell line, TALL-104, with human malignant brain tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cellosaurus cell line TALL-104 (CVCL_2771) [cellosaurus.org]

- 4. Interactions of the allogeneic effector leukemic T cell line, TALL-104, with human malignant brain tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Ls-104 (PR-104) in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

PR-104, incorrectly referred to as Ls-104 in the query, is a hypoxia-activated prodrug that has shown significant promise in preclinical animal models for cancer therapy. It is a water-soluble phosphate ester "pre-prodrug" that is rapidly converted in vivo to PR-104A. This active form is then selectively metabolized in hypoxic tumor environments to DNA cross-linking agents, leading to tumor cell death.[1][2] Additionally, PR-104A can be activated independently of hypoxia by the enzyme aldo-keto reductase 1C3 (AKR1C3), which is overexpressed in some tumor types.[1][2] These dual mechanisms of action make PR-104 a compelling candidate for targeting solid tumors and hematological malignancies.

These application notes provide detailed protocols for utilizing PR-104 in animal models, focusing on xenograft studies in mice. The included methodologies for tumor establishment, drug administration, and efficacy evaluation are based on established preclinical studies.

Mechanism of Action

PR-104 exerts its cytotoxic effects through a two-step activation process, making it highly selective for the tumor microenvironment.

-

Systemic Conversion: Following administration, the inactive pre-prodrug PR-104 is rapidly hydrolyzed by systemic phosphatases into its active form, PR-104A.[3]

-

Tumor-Specific Activation:

-

Hypoxia-Dependent Pathway: In the low-oxygen (hypoxic) conditions characteristic of solid tumors, PR-104A is reduced by one-electron reductases to its active metabolites, the hydroxylamine (PR-104H) and amine (PR-104M).[4][5] These metabolites are potent DNA cross-linking agents that induce cell cycle arrest and apoptosis.[3]

-

AKR1C3-Dependent Pathway: In tumors with high expression of the enzyme aldo-keto reductase 1C3 (AKR1C3), PR-104A can be activated to its cytotoxic metabolites independently of the oxygen concentration.[1][2]

-

This targeted activation minimizes systemic toxicity to healthy, well-oxygenated tissues.

Data Presentation

The following tables summarize quantitative data from preclinical studies of PR-104 in various mouse xenograft models.

Table 1: In Vivo Efficacy of PR-104 Monotherapy in Solid Tumor Xenograft Models

| Tumor Type | Animal Model | PR-104 Dose and Schedule | Outcome | Reference |

| Various Solid Tumors | Mouse Xenografts | 550 mg/kg, weekly x 6 | Objective responses in 21 out of 34 models | [1] |

| Hepatocellular Carcinoma | Mouse Xenografts | 250 mg/kg, daily x 6 | Significant tumor growth reduction | [4] |

| Acute Lymphoblastic Leukemia | Mouse Xenografts | 550 mg/kg, weekly x 6 | Maintained complete responses in 7 out of 7 models | [1] |

Table 2: Dose-Dependent Antitumor Activity of PR-104 in Solid Tumor Xenografts

| PR-104 Dose (mg/kg) | Schedule | Outcome | Reference |

| 550 | weekly x 6 | Objective responses | [1] |

| 270 | weekly x 6 | No tumor regressions | [1] |

| 110 | weekly x 6 | No tumor regressions | [1] |

Table 3: Maximum Tolerated Doses (MTD) of PR-104 in Combination Therapies (Human Clinical Trials)

| Combination Agent | PR-104 MTD (mg/m²) | Schedule | Reference |

| Gemcitabine | ≤200 | Days 1 and 8 of a 21-day cycle | [6] |

| Docetaxel (60 mg/m²) | ≤200 | Day 1 of a 21-day cycle | [6] |

| Docetaxel (60 mg/m²) + GCSF | 770 | Day 1 of a 21-day cycle | [6] |

| Docetaxel (75 mg/m²) + GCSF | ≥770 | Day 1 of a 21-day cycle | [6] |

Experimental Protocols

The following are detailed protocols for key experiments involving the use of PR-104 in mouse xenograft models.

Protocol 1: Establishment of Subcutaneous Human Tumor Xenografts in Mice

This protocol describes the establishment of subcutaneous tumors from human cancer cell lines in immunodeficient mice.

Materials:

-

Human cancer cell line of interest

-

Culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Matrigel (optional)

-

6-10 week old immunodeficient mice (e.g., NOD/SCID or NSG)

-

Sterile syringes and needles (27-30 gauge)

-

Calipers

-

Animal housing and monitoring equipment

Procedure:

-

Cell Culture: Culture the selected human cancer cell line under standard conditions until they reach 70-80% confluency.

-

Cell Harvesting:

-

Wash the cells with PBS.

-

Add Trypsin-EDTA and incubate until cells detach.

-

Neutralize the trypsin with culture medium.

-

Centrifuge the cell suspension and resuspend the pellet in sterile PBS or culture medium.

-

Perform a cell count and assess viability (e.g., using trypan blue exclusion).

-

-

Cell Implantation:

-

Adjust the cell concentration to the desired number of cells per injection volume (typically 1-10 x 10⁶ cells in 100-200 µL).

-

For some cell lines, mixing the cell suspension 1:1 with Matrigel can improve tumor take rate.

-

Anesthetize the mouse.

-

Inject the cell suspension subcutaneously into the flank of the mouse.

-

-

Tumor Growth Monitoring:

-

Monitor the animals regularly for tumor formation.

-

Once tumors are palpable, measure their dimensions using calipers at least twice a week.

-

Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

-

Animals are typically randomized into treatment groups when tumors reach a mean diameter of around 6 mm.[4]

-

Protocol 2: Administration of PR-104 in Tumor-Bearing Mice

This protocol outlines the procedure for administering PR-104 to mice with established xenograft tumors.

Materials:

-

PR-104

-

Sterile vehicle for reconstitution (e.g., sterile water for injection or saline)

-

Syringes and needles for administration (e.g., 27-gauge for intraperitoneal injection)

-

Tumor-bearing mice

Procedure:

-

PR-104 Preparation: Reconstitute PR-104 in the appropriate sterile vehicle to the desired concentration immediately before use. The solution should be protected from light.

-

Dosing:

-

Administration:

-

The most common route of administration in preclinical studies is intraperitoneal (i.p.) injection.

-

Administer the calculated volume of PR-104 solution to each mouse.

-

-

Monitoring: Monitor the animals for any signs of toxicity, including weight loss and changes in behavior.

Protocol 3: Tumor Growth Delay Assay

This assay is used to evaluate the efficacy of PR-104 by measuring the delay in tumor growth in treated animals compared to a control group.

Procedure:

-

Group Assignment: Once tumors have reached the predetermined size, randomly assign the animals to a control group (vehicle only) and one or more treatment groups (different doses or schedules of PR-104).

-

Treatment: Administer PR-104 or vehicle according to the planned schedule.

-

Tumor Measurement: Continue to measure tumor volumes regularly (e.g., twice weekly) throughout the study.

-

Data Analysis:

-

Plot the mean tumor volume for each group over time.

-

Determine the time it takes for tumors in each group to reach a specific endpoint volume (e.g., four times the initial volume, RTV4).[4]

-

The tumor growth delay is calculated as the difference in the median time to reach the endpoint volume between the treated and control groups.

-

Statistical analysis (e.g., log-rank test) can be used to determine the significance of the observed differences.[4]

-

Protocol 4: Ex Vivo Clonogenic Assay from Excised Tumors

This assay assesses the viability of tumor cells after in vivo treatment with PR-104.

Procedure:

-

Tumor Excision: At a predetermined time point after the final treatment (e.g., 18 hours), euthanize the animals and aseptically excise the tumors.

-

Single-Cell Suspension Preparation:

-

Mince the tumor tissue into small pieces.

-

Digest the tissue with an appropriate enzyme cocktail (e.g., collagenase, dispase, and DNase) to obtain a single-cell suspension.

-

Filter the cell suspension through a cell strainer to remove debris.

-

Wash the cells with PBS and perform a cell count.

-

-

Cell Plating:

-

Plate a known number of viable cells in appropriate culture dishes.

-

-

Colony Formation: Incubate the plates for 1-3 weeks to allow for colony formation.

-

Staining and Counting:

-

Fix the colonies with a solution such as glutaraldehyde.

-

Stain the colonies with crystal violet.

-

Count the number of colonies (typically defined as a cluster of at least 50 cells).

-

-

Data Analysis:

-

Calculate the surviving fraction of cells for each treatment group relative to the control group.

-

This provides a measure of the cytotoxic effect of the in vivo PR-104 treatment.

-

Experimental Workflow Visualization

References

- 1. Initial testing of the hypoxia-activated prodrug PR-104 by the pediatric preclinical testing program - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PR-104 - Wikipedia [en.wikipedia.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Pre-clinical activity of PR-104 as monotherapy and in combination with sorafenib in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phase I/II study of the hypoxia-activated prodrug PR104 in refractory/relapsed acute myeloid leukemia and acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ascopubs.org [ascopubs.org]

Ls-104 dosage and administration guidelines

Application Notes and Protocols for Ls-104

Note on Compound Identification: The query for "this compound" did not yield a specific compound with this designation in the scientific literature. However, extensive research has identified two closely related and clinically relevant compounds: PR-104 and DRP-104 (sirpiglenastat) . It is highly probable that "this compound" is a typographical error referring to one of these agents. This document provides detailed application notes and protocols for both PR-104 and DRP-104 to ensure comprehensive coverage for researchers, scientists, and drug development professionals.

Part 1: PR-104

PR-104 is a hypoxia-activated prodrug, a class of compounds designed to be selectively toxic to the hypoxic cells commonly found in solid tumors.[1] It is a phosphate ester "pre-prodrug" that is rapidly converted in the body to its active form, PR-104A.[1]

Mechanism of Action

PR-104A is metabolized in hypoxic tissues to reactive nitrogen mustard DNA crosslinking agents.[1] This process leads to the formation of DNA interstrand cross-links, causing cell death.[2][3] Notably, PR-104A can also be activated independently of hypoxia by the aldo-keto reductase 1C3 (AKR1C3) enzyme.[1][2]

Dosage and Administration Data

Table 1: Preclinical In Vivo Dosage of PR-104

| Animal Model | Cancer Type | Dosage | Administration Route | Schedule | Reference |

| Mice | Pediatric Solid Tumors & ALL | 550 mg/kg (MTD) | Intravenous | Weekly for 6 weeks | [3] |

| Mice | Pediatric Solid Tumors | 270 mg/kg and 110 mg/kg | Intravenous | Weekly for 6 weeks | [3] |

| Mice | Hepatocellular Carcinoma Xenografts | Not specified | Not specified | Not specified | [2] |

Table 2: Clinical Dosage of PR-104

| Clinical Phase | Patient Population | Dosage | Administration Route | Schedule | Reference |

| Phase I | Solid Tumors | 1100 mg/m² (MTD) | Intravenous (1-hour infusion) | Once every 3 weeks | [4] |

| Phase I | Solid Tumors | 675 mg/m² (MTD) | Intravenous | Weekly (Days 1, 8, 15 of a 28-day cycle) | [4] |

| Phase II | Small Cell Lung Cancer | 1100 mg/m² | Intravenous (1-hour infusion) | Every 21 days | [5] |

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay (Clonogenic Assay)

This protocol is adapted from studies evaluating the hypoxic selectivity of PR-104A.[6]

-

Cell Culture: Culture human tumor cell lines (e.g., SiHa, HCT116, HT29) in appropriate media and conditions.

-

Cell Seeding: Plate cells in 6-well plates at a density determined to yield 50-100 colonies per control well.

-

Hypoxic/Aerobic Conditions:

-

For hypoxic conditions, place plates in a hypoxic chamber with a gas mixture of 5% CO₂, 10% H₂, and 85% N₂ for 4 hours to allow for equilibration.

-

For aerobic conditions, maintain plates in a standard CO₂ incubator.

-

-

Drug Treatment:

-

Prepare a stock solution of PR-104A.

-

Dilute PR-104A to desired concentrations in pre-equilibrated media (hypoxic or aerobic).

-

Expose cells to PR-104A for 2-4 hours.

-

-

Colony Formation:

-

After drug exposure, wash cells with PBS and add fresh media.

-

Incubate plates for 7-14 days to allow for colony formation.

-

-

Staining and Counting:

-

Fix colonies with a methanol/acetic acid solution.

-

Stain colonies with crystal violet.

-

Count colonies containing >50 cells.

-

-

Data Analysis: Calculate the surviving fraction for each treatment group relative to the untreated control. The hypoxic cytotoxicity ratio (HCR) is calculated as the ratio of the IC₅₀ values under aerobic and hypoxic conditions.

Protocol 2: In Vivo Xenograft Model

This protocol is a general guideline based on preclinical studies with PR-104.[3]

-

Animal Model: Use immunodeficient mice (e.g., nude or NSG mice).

-

Tumor Cell Implantation:

-

Subcutaneously inject a suspension of human tumor cells (e.g., 1 x 10⁶ to 1 x 10⁷ cells) into the flank of each mouse.

-

Monitor tumor growth regularly using calipers.

-

-

Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.

-

Drug Administration:

-

Reconstitute PR-104 in a suitable vehicle (e.g., saline).

-

Administer PR-104 via intravenous injection at the desired dose and schedule (e.g., 550 mg/kg weekly).

-

The control group receives vehicle only.

-

-

Monitoring:

-

Measure tumor volume and body weight 2-3 times per week.

-

Monitor for any signs of toxicity.

-

-

Endpoint: Euthanize mice when tumors reach a maximum allowable size or at the end of the study period. Tumors can be excised for further analysis (e.g., histology, biomarker analysis).

Part 2: DRP-104 (Sirpiglenastat)

DRP-104 is a broad-acting glutamine antagonist. It is a prodrug of 6-diazo-5-oxo-L-norleucine (DON), designed to preferentially deliver the active moiety to tumors, thereby improving the therapeutic window compared to DON.[7]

Mechanism of Action

DRP-104's active moiety, DON, irreversibly inhibits multiple enzymes involved in glutamine metabolism.[8] This blockage of glutamine utilization inhibits the proliferation of rapidly growing tumor cells that are dependent on glutamine for energy and biomass production.[8] Furthermore, by altering the tumor microenvironment's metabolic landscape, DRP-104 can enhance T-cell proliferation and activation, leading to an anti-tumor immune response.[8]

References

- 1. Evaluation of the Major Steps in the Conventional Protocol for the Alkaline Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pre-clinical activity of PR-104 as monotherapy and in combination with sorafenib in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Initial testing of the hypoxia-activated prodrug PR-104 by the pediatric preclinical testing program - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. interchim.fr [interchim.fr]

- 6. researchgate.net [researchgate.net]

- 7. Glutamine antagonist DRP-104 suppresses tumor growth and enhances response to checkpoint blockade in KEAP1 mutant lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for Western Blot Analysis: Clarification Required for "Ls-104"

To provide accurate and detailed application notes and protocols for Western blot analysis, clarification of the specific entity referred to as "Ls-104" is necessary.